![molecular formula C26H22N4O3 B1684367 12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B1684367.png)
12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione
Overview
Description
PPQ-102 is a reversible inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It is known for its ability to completely inhibit CFTR chloride currents with an IC50 value of approximately 90 nM . This compound has shown promise in preventing cyst enlargement in polycystic kidney disease .
Preparation Methods
The preparation of PPQ-102 involves several synthetic routes and reaction conditions. One method involves the synthesis of pyrimido-pyrrolo-quinoxalinedione compounds, which are then modified to produce PPQ-102 . The preparation method for in vivo formulations includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG) 300, Tween 80, and deionized water .
Chemical Reactions Analysis
PPQ-102 undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: The compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Reagents such as DMSO, PEG 300, and Tween 80 are commonly used in the preparation and reactions involving PPQ-102.
Major Products: The major products formed from these reactions are typically derivatives of the original compound, modified to enhance its efficacy or stability.
Scientific Research Applications
PPQ-102 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of CFTR chloride channels.
Mechanism of Action
PPQ-102 exerts its effects by targeting the intracellular nucleotide-binding domains of the CFTR protein. It inhibits CFTR-mediated chloride current in a reversible and voltage-independent manner . The compound stabilizes the CFTR channels in a closed state, preventing chloride ions from passing through . This mechanism is particularly effective in reducing cyst formation and enlargement in polycystic kidney disease .
Comparison with Similar Compounds
PPQ-102 is compared with other CFTR inhibitors and modulators:
Tezacaftor: A small molecule used as a corrector of CFTR gene function.
GLPG1837: An effective CFTR potentiator with different efficacy profiles.
Icenticaftor: An orally active potentiator of CFTR channels.
Benzopyrimido-pyrrolo-oxazinedione (BPO) Compounds: These compounds have shown improved potency, metabolic stability, and aqueous solubility compared to PPQ-102.
PPQ-102 stands out due to its high efficacy in inhibiting CFTR chloride currents and its potential therapeutic applications in polycystic kidney disease and cystic fibrosis .
Biological Activity
The compound 12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione , also referred to by its IUPAC name or as PPQ-102 in some contexts, has garnered interest due to its biological activity primarily as a reversible inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
PPQ-102 functions by inhibiting CFTR chloride currents with an IC50 value of approximately 90 nM . This inhibition plays a crucial role in conditions like cystic fibrosis and polycystic kidney disease where CFTR channels are dysfunctional or overactive. The compound's ability to modulate chloride and bicarbonate secretion is vital for maintaining fluid balance in epithelial tissues of the respiratory and gastrointestinal systems .
The compound has the following notable biochemical properties:
Property | Value |
---|---|
Molecular Weight | 438.5 g/mol |
IC50 (CFTR Inhibition) | ~90 nM |
Biochemical Pathway | CFTR-mediated secretion |
Cellular Effects
In laboratory studies using neonatal kidney organ cultures modeled after polycystic kidney disease:
- Cyst Reduction : PPQ-102 effectively reduced the size and number of renal cysts.
- Mechanistic Insights : The compound interacts with CFTR channels at the molecular level via binding interactions that inhibit their function.
Temporal Effects in Laboratory Settings
The effects of PPQ-102 have been shown to vary over time in controlled laboratory settings:
- Initial Phase : Complete prevention of cyst formation was observed.
- Subsequent Phases : Reduction in size of preformed cysts was noted after prolonged exposure to the compound.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of PPQ-102:
- Cystic Fibrosis Models : In vitro studies demonstrated that PPQ-102 could restore normal chloride transport in cells derived from cystic fibrosis patients.
- Polycystic Kidney Disease Models : In neonatal kidney organ cultures, treatment with PPQ-102 led to significant reductions in cyst formation compared to untreated controls .
Comparison with Other CFTR Modulators
PPQ-102 has been compared with other known CFTR modulators and inhibitors:
Compound Name | Type | Efficacy Profile |
---|---|---|
Tezacaftor | Corrector | Improves CFTR function |
GLPG1837 | Potentiator | Enhances CFTR activity |
Icenticaftor | Potentiator | Orally active CFTR potentiator |
PPQ-102 stands out due to its high efficacy in inhibiting CFTR chloride currents and its potential applications in treating conditions like cystic fibrosis and polycystic kidney disease .
Properties
IUPAC Name |
12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14,21,27H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOOVRNGPIWJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C4C(=C(N3C5=CC=CC=C5N2)C6=CC=CC=C6)C(=O)N(C(=O)N4C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.